molecular formula C4H9BrO2 B054506 1-Bromo-2-(methoxymethoxy)ethane CAS No. 112496-94-3

1-Bromo-2-(methoxymethoxy)ethane

Cat. No. B054506
CAS RN: 112496-94-3
M. Wt: 169.02 g/mol
InChI Key: HRKGXDSPQAOGBB-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethoxy)ethane, also known as 2-Bromoethyl methoxymethyl ether, is an organic compound with the molecular formula C4H9BrO2 . It is a clear colorless to pale yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

1-Bromo-2-(methoxymethoxy)ethane can be synthesized from a solution of phosphorous tribromide . The solution is stirred for 15 minutes in an ice bath before the dropwise addition of phosphorous tribromide over a 10-minute period. The solution is then allowed to gradually warm and stir at room temperature for 14 hours. The solution is then heated in a 90 °C oil bath for 1 hour .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(methoxymethoxy)ethane can be represented by the SMILES string COCOCCBr . The InChI key for this compound is HRKGXDSPQAOGBB-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Bromo-2-(methoxymethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .


Physical And Chemical Properties Analysis

1-Bromo-2-(methoxymethoxy)ethane has a molecular weight of 169.02 g/mol . It has a refractive index (n20/D) of 1.480 . The boiling point of this compound is 116-117 °C , and it has a density of 1.448 g/mL at 25 °C .

Safety and Hazards

1-Bromo-2-(methoxymethoxy)ethane is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-bromo-2-(methoxymethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKGXDSPQAOGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391526
Record name 1-Bromo-2-(methoxymethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(methoxymethoxy)ethane

CAS RN

112496-94-3
Record name 1-Bromo-2-(methoxymethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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